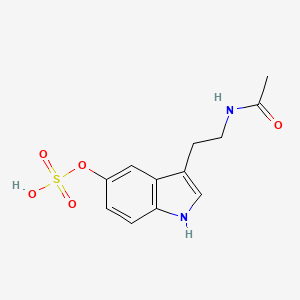

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate

Description

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (IUPAC name: [3-(2-acetamidoethyl)-1H-indol-5-yl]oxidanesulfonic acid) is a sulfated derivative of tryptamine, structurally related to serotonin and melatonin. It is recognized as a metabolite of melatonin, formed via sulfation of N-acetylserotonin (a precursor to melatonin) . The compound features an indole core substituted with an acetamidoethyl group at position 3 and a hydrogen sulfate group at position 3. This sulfate moiety enhances its polarity, influencing solubility and metabolic excretion .

Properties

CAS No. |

94840-68-3 |

|---|---|

Molecular Formula |

C12H14N2O5S |

Molecular Weight |

298.32 g/mol |

IUPAC Name |

[3-(2-acetamidoethyl)-1H-indol-5-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H14N2O5S/c1-8(15)13-5-4-9-7-14-12-3-2-10(6-11(9)12)19-20(16,17)18/h2-3,6-7,14H,4-5H2,1H3,(H,13,15)(H,16,17,18) |

InChI Key |

UCAJZNVFRVLULS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate typically involves the reaction of 3-(2-Acetamidoethyl)-1H-indole with sulfuric acid. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tryptamine Class

Sumatriptan Succinate

- Structure: [3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide hydrogen butanedioate.

- Key Differences: Replaces the acetamidoethyl group with a dimethylaminoethyl moiety. Substitutes the sulfate ester with a methylsulfonamide group.

- Functional Impact: The dimethylaminoethyl group enhances binding to 5-HT1 receptors, making sumatriptan a selective agonist for migraine treatment . The sulfonamide group contributes to moderate solubility and extended plasma half-life compared to the sulfate ester in the target compound .

N-Acetylserotonin (NAS)

- Structure : 3-(2-Acetamidoethyl)-1H-indol-5-ol.

- Key Differences :

- Lacks the sulfate group at position 4.

- Functional Impact :

Serotonin O-Sulfate (5-Hydroxytryptamine O-Sulfate)

- Structure: 3-(2-Aminoethyl)-1H-indol-5-yl hydrogen sulfate.

- Key Differences: Features an aminoethyl group instead of acetamidoethyl.

- Functional Impact: The aminoethyl group is prone to oxidative deamination, reducing metabolic stability compared to the acetamidoethyl group in the target compound .

Derivatives with Modified Substituents

3-(2-Acetamidoethyl)-1H-indol-5-yl Acetate

- Structure : Acetate ester at position 5 instead of sulfate.

- Key Differences :

- The acetate group is less polar than sulfate.

[3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide

- Structure: Sumatriptan-related impurity with an aminoethyl group.

- Key Differences: Aminoethyl group and methylsulfonamide substituent.

- Functional Impact: Increased basicity from the amino group may interfere with receptor selectivity, reducing therapeutic efficacy compared to sumatriptan .

Pharmacologically Active Indole Derivatives

N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide

- Structure : Features a piperidine ring and sulfonamide group.

- Key Differences :

- Bulky piperidine substituent alters steric interactions.

- Functional Impact :

Melatonin (N-Acetyl-5-methoxytryptamine)

- Structure : Methoxy group at position 5 instead of sulfate.

- Key Differences :

- Methoxy group increases lipophilicity.

- Functional Impact :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Sulfation and Solubility : The sulfate group in 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate significantly increases hydrophilicity, facilitating renal excretion. This contrasts with lipophilic analogues like melatonin, which rely on hepatic metabolism .

Receptor Binding: Sumatriptan’s dimethylaminoethyl and sulfonamide groups optimize 5-HT1 receptor binding, whereas the target compound’s acetamidoethyl group may limit receptor interaction .

Metabolic Stability: The acetamidoethyl group in the target compound resists enzymatic degradation compared to aminoethyl groups in serotonin derivatives, enhancing its plasma stability .

Biological Activity

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate is a compound that has garnered attention due to its potential biological activities, particularly in relation to serotonin metabolism and neurochemical signaling. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₅S, with a molecular weight of approximately 298.31 g/mol. The compound features an indole ring, which is crucial for its biological activity, and an acetamidoethyl side chain that enhances its unique properties. Its structural characteristics enable it to participate in various chemical reactions, including hydrolysis and substitution reactions typical for indole derivatives .

Role as a Serotonin Metabolite

This compound is recognized as a metabolite of N-acetylserotonin, which is involved in several neurochemical processes. Its similarity to serotonin suggests that it may influence neurotransmitter systems, potentially impacting mood and behavior. Research indicates that it may play a role in neurochemical signaling pathways, although the full extent of its biological functions remains under investigation .

Potential Pharmacological Applications

Due to its structural resemblance to serotonin, this compound holds promise for applications in pharmacology and medicinal chemistry. Ongoing research aims to explore its effects on mood disorders and neurodegenerative diseases. It could serve as a lead compound for developing new therapeutic agents targeting serotonin receptors .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-acetylserotonin sulfate | Indole ring with acetyl group | Directly involved in serotonin metabolism |

| 1H-Indol-5-ol, 3-[2-(dimethylamino)ethyl]-5-(hydrogen sulfate) | Indole ring with dimethylamino group | Exhibits different receptor binding profiles |

| 3-(2-acetamidoethyl)-1H-indol-5-yl acetate | Acetate instead of sulfate | Different solubility and reactivity |

This table illustrates how the specific combination of the indole structure with both acetamido and sulfate functionalities in this compound may confer distinct chemical properties and biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance, novel melatonin derivatives have been synthesized that demonstrate anticancer activities, indicating the potential for indole derivatives in therapeutic applications. The binding affinity of these compounds to melatonin receptors has been assessed, revealing insights into their pharmacological profiles .

Moreover, research on related indole compounds has shown promising results in neuroprotective and antioxidant activities, further supporting the exploration of indole-based structures in drug development .

Q & A

Q. Q1. What are the validated synthetic routes for 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions starting from indole derivatives. For example:

- Step 1 : Formation of the acetamidoethyl side chain via alkylation or reductive amination. In related indole derivatives, Pd/C and ammonium formate under reflux in ethanol were used for hydrogenation to stabilize the acetamido group .

- Step 2 : Sulfation at the 5-position using sulfur trioxide complexes or H2SO4 under controlled pH (2–4) to avoid over-sulfation.

- Key factors : Temperature (e.g., reflux at 120°C for hydrogenation steps ), solvent choice (DMF for nucleophilic substitution ), and catalysts (NaH for deprotonation in heterocyclic systems ).

Q. Q2. How can the structure of this compound be rigorously characterized?

- Spectroscopy : 1H/13C NMR to confirm indole core and acetamidoethyl/sulfate substituents. For analogs, diagnostic peaks include δ 7.6–7.8 ppm (indole H-4 and H-6) and δ 3.2–3.5 ppm (acetamidoethyl CH2) .

- Mass spectrometry : ESI-MS in negative ion mode to detect the sulfate group (e.g., [M-H]⁻ ion).

- X-ray crystallography : Used for related indole derivatives to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported metabolic stability data for this compound?

- Metabolite identification : In melatonin analogs, sulfate conjugates are hepatically metabolized to 14+ metabolites, including glucuronides and sulfates. Use LC-MS/MS with collision-induced dissociation (CID) to distinguish isobaric metabolites (e.g., 6-hydroxymelatonin sulfate vs. N-acetylserotonin sulfate) .

- Species-specific differences : Mouse models show higher sulfotransferase activity compared to human hepatocytes. Cross-validate using in vitro human liver microsomes and recombinant enzymes .

Q. Q4. What analytical methods are optimal for detecting impurities in synthesized batches?

- HPLC-UV/HRMS : For related sulfonamide-indole compounds, impurities like [3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (0.4% limit) are resolved using C18 columns with 0.1% TFA in acetonitrile/water gradients .

- Critical parameters : Retention time matching (e.g., 0.3–1.25 min for early-eluting impurities ) and response factor correction (e.g., 0.6 for dimethylamino-N-oxide derivatives ).

Q. Q5. How does the sulfate group at the 5-position influence receptor binding affinity in structure-activity relationship (SAR) studies?

- Pharmacophore modeling : Compare with non-sulfated analogs (e.g., 3-(2-acetamidoethyl)-1H-indol-5-ol). In GPR40 agonists, sulfation at analogous positions enhances hydrophilicity and alters binding to extracellular loops .

- Functional assays : Test in vitro using 5-HT1B/1D receptor models (see sumatriptan analogs ). Sulfate’s negative charge may disrupt interactions with hydrophobic binding pockets .

Methodological Challenges

Q. Q6. What strategies mitigate degradation during long-term storage of this compound?

Q. Q7. How can researchers optimize regioselectivity in sulfation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.